trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid
Overview
Description
Trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid: is a chemical compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . This compound is known for its unique structural features, including a cyclopropane ring and two fluorine atoms attached to a phenyl group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,6-difluorobenzyl chloride with diazomethane in the presence of a catalyst to form the cyclopropane ring . The resulting intermediate is then subjected to carboxylation to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The cyclopropane ring contributes to the rigidity of the molecule, influencing its interaction with biological targets .
Comparison with Similar Compounds
- 2-(2,6-Difluorophenyl)acetic Acid
- 2-(2,6-Difluorophenyl)propanoic Acid
- 2-(2,6-Difluorophenyl)butanoic Acid
Comparison: Trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher rigidity and stability, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8F2O2/c2*11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h2*1-3,5-6H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXNZEUNTHTCSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC=C2F)F.C1C(C1C(=O)O)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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